molecular formula C14H24 B14636742 6-Butylspiro[4.5]dec-6-ene CAS No. 55279-24-8

6-Butylspiro[4.5]dec-6-ene

Cat. No.: B14636742
CAS No.: 55279-24-8
M. Wt: 192.34 g/mol
InChI Key: OCCKACMSYUXAIW-UHFFFAOYSA-N
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Description

6-Butylspiro[45]dec-6-ene is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylspiro[4.5]dec-6-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Butylspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Butylspiro[4.5]dec-6-ene has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Butylspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-6-ene: A structurally similar compound with a different substituent at the spiro carbon.

    6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione: Another spiro compound with additional functional groups.

Uniqueness

6-Butylspiro[4.5]dec-6-ene is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This differentiates it from other spiro compounds and may contribute to its specific biological activities and applications.

Properties

CAS No.

55279-24-8

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

10-butylspiro[4.5]dec-9-ene

InChI

InChI=1S/C14H24/c1-2-3-8-13-9-4-5-10-14(13)11-6-7-12-14/h9H,2-8,10-12H2,1H3

InChI Key

OCCKACMSYUXAIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCCC12CCCC2

Origin of Product

United States

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